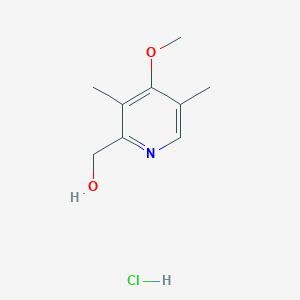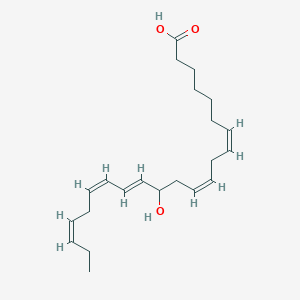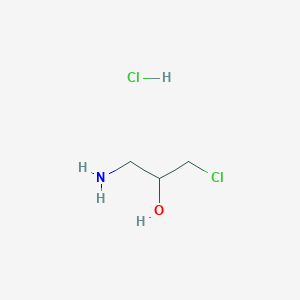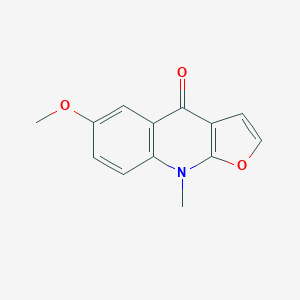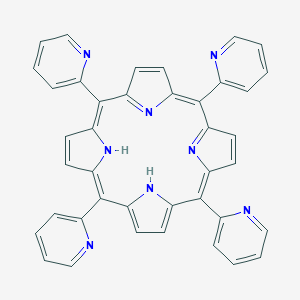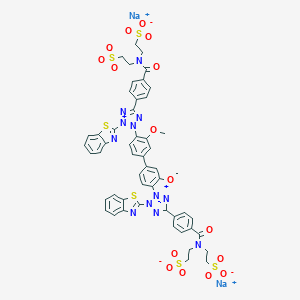
WST-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
WST-5 is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple benzothiazole and tetrazolium groups, as well as sulfonate and methoxy substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of WST-5 involves multiple steps, including the formation of benzothiazole and tetrazolium intermediates. The reaction conditions typically require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions: WST-5 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway and conditions. These products can include various derivatives with modified functional groups and enhanced properties.
Aplicaciones Científicas De Investigación
WST-5 has a wide range of scientific research applications. In chemistry, it can be used as a reagent or catalyst in various organic synthesis reactions. In biology, it may serve as a fluorescent probe or labeling agent for studying cellular processes. In medicine, this compound could be explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects. Additionally, it may find applications in the industry as a dye or pigment due to its unique color properties.
Mecanismo De Acción
The mechanism of action of WST-5 involves its interaction with specific molecular targets and pathways. The benzothiazole and tetrazolium groups may play a role in binding to proteins or nucleic acids, leading to changes in their structure and function. The sulfonate groups can enhance the compound’s solubility and facilitate its transport within biological systems.
Comparación Con Compuestos Similares
WST-5 can be compared with other similar compounds, such as those containing benzothiazole or tetrazolium groups These compounds may share similar properties and applications but differ in their specific structures and functional groups Examples of similar compounds include benzothiazole derivatives used in fluorescent probes and tetrazolium salts used in cell viability assays
Propiedades
IUPAC Name |
disodium;2-[[4-[2-(1,3-benzothiazol-2-yl)-3-[4-[4-[3-(1,3-benzothiazol-2-yl)-5-[4-[bis(2-sulfonatoethyl)carbamoyl]phenyl]tetrazol-3-ium-2-yl]-3-methoxyphenyl]-2-methoxyphenyl]tetrazol-2-ium-5-yl]benzoyl]-(2-sulfonatoethyl)amino]ethanesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H46N12O16S6.2Na/c1-79-43-31-37(19-21-41(43)61-55-47(57-63(61)51-53-39-7-3-5-9-45(39)81-51)33-11-15-35(16-12-33)49(65)59(23-27-83(67,68)69)24-28-84(70,71)72)38-20-22-42(44(32-38)80-2)62-56-48(58-64(62)52-54-40-8-4-6-10-46(40)82-52)34-13-17-36(18-14-34)50(66)60(25-29-85(73,74)75)26-30-86(76,77)78;;/h3-22,31-32H,23-30H2,1-2H3,(H2-2,67,68,69,70,71,72,73,74,75,76,77,78);;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZMYOQLNVTRPS-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3N=C(N=[N+]3C4=NC5=CC=CC=C5S4)C6=CC=C(C=C6)C(=O)N(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-])OC)N7N=C(N=[N+]7C8=NC9=CC=CC=C9S8)C1=CC=C(C=C1)C(=O)N(CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H44N12Na2O16S6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570472 |
Source


|
| Record name | Disodium 2,2',2'',2'''-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{[3-(1,3-benzothiazol-2-yl)-2H-tetrazol-3-ium-2,5-diyl]-4,1-phenylenecarbonylnitrilo}]tetra(ethane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178925-55-8 |
Source


|
| Record name | Disodium 2,2',2'',2'''-[(3,3'-dimethoxy[1,1'-biphenyl]-4,4'-diyl)bis{[3-(1,3-benzothiazol-2-yl)-2H-tetrazol-3-ium-2,5-diyl]-4,1-phenylenecarbonylnitrilo}]tetra(ethane-1-sulfonate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
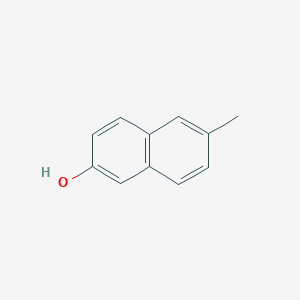
![2-[(5Z)-tetradec-5-en-1-yl]cyclobutan-1-one](/img/structure/B123277.png)
![4,4'-[(8,16-Dihydro-8,16-dioxodibenzo[a,j]perylene-2,10-diyl)dioxy]dibutyric acid di(N-succinimidyl ester)](/img/structure/B123282.png)
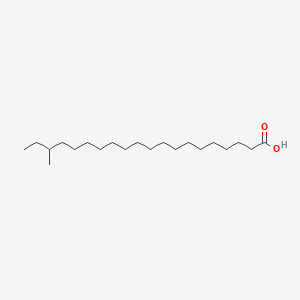
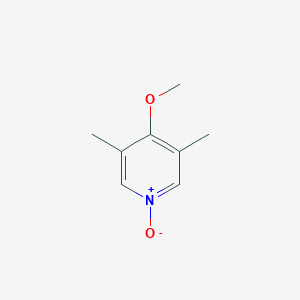
![(2,5-dioxopyrrolidin-1-yl) 2-[4-[[2-[(E,3Z)-3-(3-ethyl-1,3-benzoxazol-2-ylidene)prop-1-enyl]-1,3-benzoxazol-3-ium-3-yl]methyl]phenyl]acetate](/img/structure/B123286.png)
